4-(4-Phenyl-1,3-thiazol-2-yl)phenol
Description
Historical Context and Evolution of 1,3-Thiazole Chemistry
The field of 1,3-thiazole chemistry has a rich history, developing steadily since the foundational work of Hantzsch and Hofmann. nih.govresearchgate.neteurekaselect.com The Hantzsch thiazole (B1198619) synthesis, a reaction between α-haloketones and thioamides, remains a prominent and widely used method for constructing the thiazole ring. wikipedia.org The field was significantly expanded by the contributions of researchers like Bogert and his colleagues. nih.govresearchgate.net A notable milestone in the application of thiazole chemistry was the work of Mills, who established the importance of the thiazole ring in cyanine (B1664457) dyes, which became crucial as photographic sensitizers. nih.govresearchgate.neteurekaselect.com The discovery that the thiazole ring is a fundamental component of vitamin B1 (thiamine) further underscored its biological importance and spurred further investigation into its chemical properties and synthesis. nih.govresearchgate.netwikipedia.org Over the decades, a variety of synthetic methods have been developed, including the Cook-Heilbron synthesis and the Herz reaction, diversifying the toolkit available to chemists for creating complex thiazole derivatives. wikipedia.org
Pharmacological Significance of Thiazole Ring Systems
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.govresearchgate.netwisdomlib.org Its significance is highlighted by its presence in the structure of penicillin, one of the most important classes of antibiotics. nih.govresearchgate.net The versatility of the thiazole nucleus is demonstrated by the wide array of pharmacological activities exhibited by its derivatives. nih.gov
Researchers have successfully developed thiazole-containing compounds with a broad spectrum of therapeutic applications, including:
Antimicrobial: Sulfathiazole is a well-known antibacterial agent. nih.govresearchgate.net
Antifungal: Abafungin and Ravuconazole are examples of antifungal drugs containing the thiazole moiety. nih.govresearchgate.netnih.gov
Antiviral: Ritonavir, an essential component in HIV/AIDS treatment, features a thiazole ring. nih.govresearchgate.netresearchgate.net
Anti-inflammatory: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), incorporates this heterocyclic system. pharmaguideline.comjetir.org
Anticancer: The thiazole framework is present in anticancer agents like Tiazofurin, Dabrafenib, and Dasatinib. nih.govresearchgate.netnih.gov
The structural diversity and wide-ranging bioactivity have led to the inclusion of the thiazole scaffold in more than 18 FDA-approved drugs, solidifying its status as a cornerstone in drug discovery and development. nih.govresearchgate.net Thiazole derivatives have also been investigated for their potential in treating diabetes, allergies, and neurodegenerative diseases. nih.govjetir.org
Rationale for Focused Investigation of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol
The specific compound this compound has emerged as a molecule of interest due to the strategic combination of its structural components. The scaffold brings together a 1,3-thiazole ring, a phenyl substituent at the 4-position, and a phenol (B47542) group at the 2-position of the thiazole. This arrangement is not arbitrary; it represents a convergence of pharmacophores known for their biological relevance.
The rationale for its investigation is built upon several key points:
Proven Pharmacophore Combination: The thiazole ring itself is a well-established pharmacophore with a wide range of biological activities. nih.gov The phenol moiety is also a critical functional group in many bioactive molecules, often involved in hydrogen bonding interactions with biological targets and possessing antioxidant properties. The combination of these two, as seen in phenolic thiazoles, is a known strategy for developing compounds with potential antioxidant and antiradical activity. nih.gov
Anticancer Potential: Research into structurally similar compounds provides a strong impetus for investigating this compound in oncology. For instance, derivatives of 4-phenylthiazol-2-amine have been synthesized and studied as potential agents against breast cancer, with in-silico studies showing favorable docking scores with estrogen receptors. rjeid.com Furthermore, a closely related molecule, (E)-4-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol (CTP), has demonstrated efficacy as an anti-breast cancer agent. tandfonline.com This suggests that the 4-phenylthiazol-phenol core is a promising template for the design of new anticancer drugs.
Antimicrobial Exploration: Derivatives of the 4-phenyl-1,3-thiazole scaffold have been actively synthesized and screened for their antifungal properties, particularly against Candida species. researchgate.net This line of inquiry makes the parent phenol compound a logical candidate for broader antimicrobial screening.
Overview of Research Trajectories for the this compound Scaffold
The investigation into the this compound scaffold is proceeding along several interconnected research trajectories, primarily focused on harnessing its potential in medicinal chemistry.
Key Research Directions:
Synthesis of Analogues and Structure-Activity Relationship (SAR) Studies: A primary focus is the synthesis of a library of derivatives. This involves chemical modifications at various positions, such as adding different substituents to the phenyl ring or the phenol group, to systematically explore the structure-activity relationship. The goal is to identify which modifications enhance potency and selectivity for specific biological targets. globalresearchonline.net
Anticancer Drug Discovery: A major trajectory is the evaluation of this scaffold for its anticancer properties. This involves in vitro screening against various cancer cell lines, such as those for breast cancer, to determine cytotoxic and antiproliferative effects. tandfonline.comglobalresearchonline.net Subsequent research may involve in vivo studies using animal models for the most promising compounds. nih.gov
Antimicrobial Agent Development: Researchers are exploring the potential of this scaffold to yield new antimicrobial and antifungal agents. researchgate.netnih.gov This involves screening against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).
Antioxidant Activity Evaluation: Given the presence of the phenol group, a significant research avenue is the assessment of the antioxidant and antiradical capabilities of these compounds. nih.gov Assays such as the DPPH radical scavenging test are commonly employed for this purpose.
Computational and In-Silico Modeling: To rationalize experimental findings and guide the design of new, more potent analogues, computational methods are being utilized. Molecular docking studies are performed to predict the binding modes and affinities of these compounds with specific biological targets, such as enzymes or cellular receptors. rjeid.com
The following table summarizes some of the research findings for derivatives based on the 4-phenyl-1,3-thiazole scaffold.
| Research Area | Scaffold/Derivative | Key Findings |
| Anticancer | 4-Phenylthiazol-2-amine derivatives | Docking scores ranging from -6.658 to -8.911 kcal/mol against estrogen receptor-α, better than the standard drug tamoxifen. rjeid.com |
| Anticancer | (E)-4-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol | Demonstrated efficacy as an anti-breast cancer agent; high human intestinal absorption predicted. tandfonline.com |
| Antifungal | 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Showed promising antifungal activity against Candida species, with IC50 values as low as 7.75 µM. researchgate.net |
| Antioxidant | Phenolic Thiazoles | Compounds with a phenyl substituent at position 4 of the thiazole ring showed favorable antioxidant and antiradical activity. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13-8-6-12(7-9-13)15-16-14(10-18-15)11-4-2-1-3-5-11/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVVPYNEPDZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Crystallographic Elucidation of Chemical Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.
The ¹H-NMR spectrum of 4-(4-phenyl-1,3-thiazol-2-yl)phenol is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region, typically between 7.0 and 8.5 ppm, would be the most complex. The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
The protons of the 4-phenyl group and the 4-hydroxyphenyl group will show characteristic doublet or multiplet patterns due to coupling with adjacent protons. The single proton on the thiazole (B1198619) ring (at position 5) is anticipated to appear as a sharp singlet within the aromatic region.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 9.5 - 10.5 | Broad Singlet | 1H | Phenolic -OH |
| ~ 7.90 - 8.10 | Multiplet | 2H | Protons ortho to the thiazole (Phenyl ring) |
| ~ 7.80 - 7.95 | Doublet | 2H | Protons ortho to the thiazole (Phenol ring) |
| ~ 7.40 - 7.55 | Multiplet | 3H | Protons meta and para to the thiazole (Phenyl ring) |
| ~ 7.35 | Singlet | 1H | Thiazole C5-H |
| ~ 6.90 - 7.00 | Doublet | 2H | Protons ortho to the -OH group (Phenol ring) |
The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, fifteen distinct signals are expected. The carbon atoms of the thiazole ring typically resonate at unique chemical shifts, with the C2 carbon, bonded to both sulfur and nitrogen, appearing significantly downfield (~168-170 ppm). The C4 and C5 carbons of the thiazole ring are expected around ~155 ppm and ~115 ppm, respectively. The carbon bearing the hydroxyl group (C-O) in the phenol (B47542) ring is predicted to appear around 158-160 ppm.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169.0 | Thiazole C2 (C-S and C=N) |
| ~ 159.0 | Phenol C-OH |
| ~ 156.0 | Thiazole C4 |
| ~ 134.5 | Quaternary Carbon (Phenyl ring) |
| ~ 130.0 - 128.0 | Aromatic CH carbons (Phenyl and Phenol rings) |
| ~ 126.0 | Quaternary Carbon (Phenol ring) |
| ~ 116.5 | Aromatic CH carbons (ortho to -OH) |
| ~ 115.5 | Thiazole C5 |
While one-dimensional NMR provides primary structural data, two-dimensional (2D) NMR experiments would be essential to confirm the unambiguous assignment of all protons and carbons.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the phenyl ring and the hydroxyphenyl ring, confirming their individual spin systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). For example, it would link the thiazole C5-H proton signal to the thiazole C5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing longer-range (2-3 bond) connectivity. Key HMBC correlations would confirm the entire molecular framework. For instance, correlations would be expected from the protons on the phenol ring to the C2 carbon of the thiazole, and from the protons on the phenyl ring to the C4 and C5 carbons of the thiazole, definitively linking the three ring systems.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations from the phenyl, phenol, and thiazole rings are expected in the 1610-1450 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H Stretch (Broad) | Phenol |
| 3100 - 3000 | C-H Stretch | Aromatic Rings |
| 1610 - 1580 | C=N Stretch | Thiazole Ring |
| 1550 - 1450 | C=C Stretch | Aromatic Rings |
| ~1250 | C-O Stretch | Phenol |
| 850 - 750 | C-H Bend (Out-of-plane) | Aromatic Ring Substitution |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 253.32. nih.gov High-resolution mass spectrometry would confirm the elemental composition of C₁₅H₁₁NOS.
The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages of the heterocyclic structure and the bonds linking the rings, providing further structural confirmation.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion/Fragment Identity |
| 253 | [M]⁺, Molecular Ion |
| 225 | [M - CO]⁺, Loss of carbon monoxide from the phenol moiety |
| 176 | [C₉H₆NS]⁺, Cleavage of the phenol group |
| 134 | [C₈H₄NS]⁺, Phenyl-thiazole fragment |
| 121 | [C₇H₅S]⁺, Phenyl-thiirene cation |
| 93 | [C₆H₅O]⁺, Phenoxy cation |
| 77 | [C₆H₅]⁺, Phenyl cation |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been publicly reported. However, analysis of related structures, such as 2-(4-hydroxyphenyl)benzothiazole, allows for a prediction of its solid-state characteristics.
It is expected that the molecule would exhibit a relatively planar conformation, although some torsion angle would exist between the planes of the phenyl and thiazole rings. In the solid state, the molecules would likely form extensive intermolecular hydrogen bonds via the phenolic -OH group. These O-H···N interactions, where the hydrogen of the phenol group on one molecule bonds to the nitrogen atom of the thiazole ring on an adjacent molecule, would be a dominant feature in the crystal packing, organizing the molecules into chains or sheets.
Analysis of Intramolecular and Intermolecular Interactions
A detailed analysis of the specific intramolecular and intermolecular forces, such as hydrogen bonding and C-H···S interactions, is contingent on crystallographic data. In its absence, a specific discussion of how molecules of this compound interact with each other in the solid state cannot be accurately presented. Theoretical studies and experimental data on analogous compounds suggest that the phenolic hydroxyl group and the nitrogen and sulfur atoms of the thiazole ring would be key sites for hydrogen bonding and other non-covalent interactions, but this remains speculative for the specific compound . nih.govnih.govresearchgate.net
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Visualization
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis requires the crystallographic information file (CIF) generated from SCXRD data. As no such data has been found for this compound, a Hirshfeld surface analysis could not be performed or sourced. This analysis would typically provide a visual map of close contacts and a percentage breakdown of different types of intermolecular interactions, offering quantitative insight into the crystal packing. nih.govnih.govresearchgate.net
Elemental Compositional Analysis for Stoichiometric Verification
While vendor information confirms the expected molecular formula (C₁₅H₁₁NOS), specific reports of elemental analysis (e.g., %C, %H, %N, %S) used to experimentally verify the stoichiometry of a synthesized batch of this compound are not available in the reviewed literature. Such analysis is a standard procedure to confirm the purity and empirical formula of a newly synthesized compound. nih.govnih.gov
Strategies for Structural Derivatization of the 4 4 Phenyl 1,3 Thiazol 2 Yl Phenol Scaffold
Chemical Modifications on the 1,3-Thiazole Ring
The 1,3-thiazole ring is a key heterocyclic motif that is generally characterized by its electron-deficient nature, which influences its reactivity towards various chemical transformations.
Electrophilic Substitution Reactions on the Thiazole (B1198619) Moiety
The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen and sulfur heteroatoms. This reduces the electron density of the ring carbons, making them less susceptible to attack by electrophiles. pharmaguideline.com However, the substitution pattern of 4-(4-phenyl-1,3-thiazol-2-yl)phenol, with two phenyl groups attached to the thiazole ring, can influence the regioselectivity of such reactions. The C5 position is typically the most reactive site for electrophilic attack on the thiazole ring. pharmaguideline.com
The phenolic hydroxyl group on one of the phenyl rings is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution on that ring. masterorganicchemistry.comyoutube.com Conversely, the thiazole moiety acts as a deactivating group. Therefore, electrophilic substitution is most likely to occur on the phenolic ring at the positions ortho to the hydroxyl group. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Halogenation can be carried out with reagents like bromine in the presence of a Lewis acid catalyst. youtube.com
While direct electrophilic substitution on the thiazole ring itself is challenging, the presence of activating substituents can facilitate such reactions. pharmaguideline.com For example, an amino group at the C2-position can direct electrophiles to the C5-position. nih.gov In the case of this compound, the electron-donating nature of the phenolic ring may slightly enhance the reactivity of the thiazole ring, but substitution on the phenolic ring is expected to be the predominant outcome.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reagent | Predicted Major Product(s) | Reference |
| HNO₃/H₂SO₄ | 2-(4-Phenyl-1,3-thiazol-2-yl)-3-nitrophenol and/or 2-(4-Phenyl-1,3-thiazol-2-yl)-5-nitrophenol | masterorganicchemistry.com |
| Br₂/FeBr₃ | 2-Bromo-4-(4-phenyl-1,3-thiazol-2-yl)phenol and/or 6-bromo-4-(4-phenyl-1,3-thiazol-2-yl)phenol | youtube.com |
This table is predictive and based on general principles of electrophilic aromatic substitution.
Nucleophilic Substitution Reactions Affecting the Thiazole Ring
The electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.com However, for a nucleophilic substitution to occur, a suitable leaving group must be present. In the parent compound, this compound, there are no inherent leaving groups on the thiazole ring.
One strategy to induce nucleophilic substitution is to first introduce a halogen atom at a reactive position, such as C5, via electrophilic halogenation. This halogen can then be displaced by various nucleophiles. Another approach involves the deprotonation of the C2 proton using a strong base like an organolithium reagent, followed by quenching with an electrophile to introduce a functional group that could serve as a leaving group in a subsequent step. pharmaguideline.com
Oxidation and Reduction Chemistry of the Thiazole Core
The thiazole ring contains two heteroatoms, nitrogen and sulfur, which can be targeted for oxidation. The nitrogen atom can be oxidized to an N-oxide, a transformation that has been reported for other N-heterocycles and can be a strategy to further functionalize the ring. mdpi.comsemanticscholar.org The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone, although this is less common for aromatic thiazoles compared to their saturated or partially saturated counterparts. The oxidation of sulfur in other sulfur-containing heterocycles has been documented. nih.govnih.gov Such oxidations would significantly alter the electronic properties of the thiazole ring, making it more electron-deficient.
The reduction of the thiazole ring is also a possible transformation, though it can be challenging and may lead to ring cleavage. nih.gov Catalytic hydrogenation under harsh conditions or the use of strong reducing agents could potentially reduce the double bonds in the thiazole ring, leading to a thiazolidine (B150603) derivative. However, the aromaticity of the thiazole ring provides it with considerable stability, making such reductions difficult to achieve without affecting other functional groups in the molecule.
Functionalization at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the physicochemical and biological properties of the parent molecule.
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group of this compound can be readily alkylated or acylated to form the corresponding ethers and esters. O-alkylation is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. pharmaxchange.inforesearchgate.net The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson-ether-synthesis-type reaction. pharmaxchange.info A variety of alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and propargyl bromide. ajgreenchem.com
O-acylation involves the reaction of the phenol with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. rsc.org This reaction leads to the formation of a phenolic ester. Both O-alkylation and O-acylation can significantly impact the lipophilicity and metabolic stability of the molecule.
Table 2: Examples of O-Alkylation and O-Acylation Reactions on Phenolic Compounds
| Reaction | Reagents and Conditions | Product Type | Reference |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetone) | Phenolic ether | pharmaxchange.inforesearchgate.net |
| O-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Phenolic ester | rsc.org |
Glycosylation Strategies for Phenolic Derivatives
Glycosylation, the attachment of a carbohydrate moiety, is a powerful strategy to enhance the water solubility, bioavailability, and pharmacokinetic profile of a drug candidate. The phenolic hydroxyl group of this compound is a suitable site for glycosylation.
Enzymatic glycosylation offers a highly selective method for the formation of glycosidic bonds. pleiades.onlinenih.gov Glycosyltransferases are enzymes that can catalyze the transfer of a sugar moiety from an activated sugar donor, such as a UDP-sugar, to the phenolic acceptor. This approach often proceeds under mild conditions and with high stereoselectivity. pleiades.online
Chemical glycosylation methods are also available. The Koenigs-Knorr reaction, for example, involves the reaction of the phenol with a glycosyl halide in the presence of a promoter, such as a silver or mercury salt. Other methods may utilize glycosyl trichloroacetimidates or other activated sugar donors. researchgate.net These methods allow for the introduction of a wide variety of carbohydrate units onto the phenolic scaffold.
Substituent Modifications on the Phenyl Ring Systems
Modifications to the phenyl rings of the this compound scaffold are a primary strategy for creating new analogues. These changes can influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its biological activity.
Researchers have introduced a variety of substituents onto the phenyl ring located at the 4-position of the thiazole. For instance, the introduction of a nitro group at the meta position of this phenyl ring has been explored. nih.gov Additionally, modifications to the phenolic phenyl ring, such as the incorporation of hydroxyl groups, have been investigated. For example, compounds with a 2,4-dihydroxyphenyl (resorcinol) structure have been designed and synthesized. mdpi.com The placement and nature of these substituents can significantly impact the compound's potential as a tyrosinase inhibitor, with the relative position of hydroxyl and other groups influencing activity. mdpi.com
The following table summarizes some of the reported substituent modifications on the phenyl rings of the core scaffold:
| Compound Series | Modification on Phenyl Ring at Thiazole C4 | Modification on Phenolic Phenyl Ring | Reference |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | meta-Nitro group | Unmodified | nih.gov |
| 6-(Substituted phenyl)- researchgate.netnih.govdioxolo[4',5':4,5]benzo[1,2-d]thiazole derivatives | Varied substitutions (OH, OMe, OEt, Br) at different positions | Modified to a researchgate.netnih.govdioxolo[4',5':4,5]benzo moiety | mdpi.com |
| Phenolic Thiazoles | Unmodified or substituted with phenolic groups | Hydrazone linkage to a 2,4-dihydroxyphenyl moiety | nih.gov |
Molecular Hybridization with Diverse Heterocyclic Scaffolds
Molecular hybridization involves combining the this compound scaffold with other heterocyclic moieties known for their biological activities. This approach aims to create new chemical entities with potentially synergistic or novel pharmacological profiles.
Thiazole-Oxadiazole Hybrid Analogues
The fusion of the thiazole core with a 1,3,4-oxadiazole (B1194373) ring has been a subject of synthetic exploration. nih.govacs.orgorganic-chemistry.org This strategy often involves the conversion of a suitable functional group on the parent scaffold into the oxadiazole ring. For example, a hydrazide derivative can be cyclized using agents like carbon disulfide to form the 1,3,4-oxadiazole ring. acs.org The resulting hybrid molecules are then evaluated for various biological activities, including anticancer properties. nih.govacs.org The oxadiazole ring can act as a bioisostere for other functional groups and can enhance properties like lipophilicity, potentially improving transmembrane diffusion. acs.org
| Hybrid Type | Synthetic Strategy | Key Intermediates/Reagents | Reference |
| Thiazole-1,3,4-Oxadiazole | Cyclization of hydrazide derivatives | Hydrazides, Carbon Disulfide | acs.org |
| Thiazole-1,3,4-Oxadiazole | Condensation of N-acylbenzotriazoles with acylhydrazides | N-acylbenzotriazoles, Acylhydrazides | organic-chemistry.org |
| Thiazolidinedione-1,3,4-Oxadiazole | Multi-step synthesis involving acetohydrazide formation followed by cyclization | 2-2,4-dioxo-1,3-thiazolidin-3-yl acetohydrazide | nih.gov |
Thiazole-Hydrazinyl and Hydrazone Derivatives
The introduction of a hydrazinyl or hydrazone moiety at the 2-position of the thiazole ring is a common derivatization strategy. nih.govresearchgate.neturfu.ru These derivatives are typically synthesized by reacting a 2-hydrazinyl-4-phenyl-1,3-thiazole intermediate with various aldehydes or ketones to form the corresponding hydrazones. nih.govurfu.ru This approach allows for the introduction of a wide range of substituents, leading to libraries of compounds for biological screening. nih.govurfu.ru Studies have shown that these modifications can lead to compounds with significant antifungal and anti-Candida activity. nih.govresearchgate.net
| Derivative Type | Synthetic Approach | Starting Material/Intermediate | Resulting Moiety | Reference |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Two-step process: condensation with thiosemicarbazide (B42300) followed by heterocyclization | Ketone derivative, Thiosemicarbazide, α-halocarbonyl compounds | 2-Hydrazinyl-1,3-thiazole | nih.gov |
| Thiazole-hydrazone conjugates | Condensation reaction | 2-Hydrazinyl-4-phenyl-1,3-thiazole, Substituted aldehydes/ketones | Thiazole-hydrazone | urfu.ru |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | Reaction of 2-hydrazinylthiazole (B183971) with (hetero)aromatic aldehydes/ketones | 2-Hydrazinyl-4-(3-nitrophenyl)thiazole | Hydrazone | nih.gov |
Integration with Pyrazole (B372694), Pyrrolidinone, Thiadiazole, and Benzimidazole Moieties
The this compound scaffold has been successfully integrated with a variety of other heterocyclic rings, including pyrazole, pyrrolidinone, thiadiazole, and benzimidazole, to generate novel hybrid molecules with diverse potential applications.
Pyrazole Hybrids: The synthesis of thiazolyl-pyrazole derivatives has been reported, often involving the reaction of a thiazole-containing intermediate with precursors that form the pyrazole ring. sigmaaldrich.comnih.govnih.gov These hybrids are investigated for a range of biological activities, including anticancer properties. nih.gov
Pyrrolidinone Hybrids: The incorporation of a pyrrolidinone ring has been achieved, for instance, by reacting 2-amino-5-bromo-4-phenylthiazole with 4-chlorobutanoyl chloride, leading to the formation of 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one. nih.gov Another approach involves synthesizing 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines. nih.gov
Thiadiazole Hybrids: The combination of thiazole and 1,3,4-thiadiazole (B1197879) moieties has been explored to create novel compounds. nih.govijpcbs.comnih.govnih.govmdpi.comnih.gov These syntheses can involve the cyclization of thiosemicarbazide derivatives or the reaction of a thiazole-containing intermediate with reagents that form the thiadiazole ring. nih.govijpcbs.com Such hybrids have been evaluated for their antimicrobial and anticancer activities. ijpcbs.comnih.gov
Benzimidazole Hybrids: Benzimidazole-containing thiazole derivatives have also been synthesized. nih.gov For example, 2-[2-(4-Methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole represents a complex hybrid structure. scbt.com
| Hybrid Moiety | Synthetic Strategy Example | Reference |
| Pyrazole | Reaction of thiazolyl-hydrazines with diketones or chalcones | sigmaaldrich.comnih.gov |
| Pyrrolidinone | Reaction of aminothiazole with 4-chlorobutanoyl chloride | nih.gov |
| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide derivatives | nih.govijpcbs.com |
| Benzimidazole | Reaction of thiazole derivatives with o-phenylenediamine (B120857) precursors | nih.govscbt.com |
Synthesis of Quinoxaline-Containing Thiazole Derivatives
The synthesis of quinoxaline-thiazole hybrids involves the condensation of a thiazole-containing amine with a dichloroquinoxaline derivative, often in the presence of a base. researchgate.net This reaction leads to the formation of a new class of compounds where the thiazole nucleus is linked to the quinoxaline (B1680401) ring system. researchgate.net These derivatives have been synthesized with the aim of exploring their potential as novel structural classes of bioactive molecules. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Resulting Hybrid | Reference |
| 6-substituted 2,3-dichloroquinoxaline | 4-(thiophen-2-yl)thiazol-2-amine | Base-catalyzed condensation | Thiophenyl thiazole based quinoxaline | researchgate.net |
| 3-phenylquinoxalin-2(1H)-one or 2-hydrazino-3-phenylquinoxaline | Various reagents | Multi-step synthesis | 1-substituted-3-phenylquinoxaline-2(1H)-ones | nih.gov |
Regioselective Functionalization Approaches for Complex Derivatization
Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on the this compound scaffold, which is crucial for building complex molecular architectures and for establishing clear structure-activity relationships.
Recent advances in C-H bond functionalization of free phenols offer powerful tools for direct and selective modification of the phenolic ring. nih.gov These methods can proceed via electrochemical or metal-catalyzed pathways to introduce new substituents at the ortho, meta, or para positions relative to the hydroxyl group. nih.gov The choice of directing groups and reaction conditions can control the regioselectivity of these transformations. nih.govrhhz.net For example, the use of directing groups on the phenolic hydroxyl can facilitate ortho-C–H functionalization. nih.gov
Furthermore, regioselective reactions are employed in the synthesis of complex heterocyclic systems fused to the core scaffold. For instance, the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides can lead to the regioselective formation of angular 1,2,4-triazolo[4,3-a]quinazolin-9-ones, rather than their linear isomers. nih.gov The stereochemistry of the starting materials can influence the final product, but the regioselectivity is often governed by electronic factors. nih.gov
These advanced synthetic strategies provide a versatile platform for the creation of novel and complex derivatives of this compound, expanding the chemical space for the discovery of new therapeutic agents.
Investigation of Biological Activities and Underlying Molecular Mechanisms
Antimicrobial Activity Profile
The antimicrobial activities of phenolic and thiazole-containing compounds have been widely reported. While direct and extensive research on 4-(4-phenyl-1,3-thiazol-2-yl)phenol is limited, studies on structurally similar compounds provide significant insights into its potential antimicrobial profile.
Antibacterial Potency Against Gram-Positive and Gram-Negative Strains
Thiazole (B1198619) derivatives are recognized for their antibacterial properties. researchgate.net The core structure of this compound, which combines a phenol (B47542) and a phenyl-substituted thiazole, suggests a potential for antibacterial efficacy. Phenolic compounds, in general, are known to exhibit antimicrobial activity. nih.govmdpi.com
Research on a congeneric series of phenolic thiazoles, specifically (E)-2-(1-(2,4-dihydroxyphenyl)ethylidene)-1-(4-phenylthiazol-2-yl)hydrazin-1-ium bromide, which shares the 4-phenylthiazole (B157171) moiety, has demonstrated activity against various bacterial strains. nih.gov In one study, derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. For instance, some compounds in this series showed notable activity against Pseudomonas aeruginosa. researchgate.net
| Compound Derivative | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| (E)-1-(4-(3-carbamoyl-4-hydroxyphenyl)thiazol-2-yl)-2-(1-(2,4-dihydroxyphenyl) ethylidene)hydrazin-1-ium bromide | P. aeruginosa ATCC 27853 | Active | researchgate.net |
| (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives | Streptococcus mutans | 1 µg/mL | nih.gov |
| (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives | MRSA (3167 and 3506) | 1 µg/mL | nih.gov |
| (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivative (9c) | Bacillus subtilis | 2 µg/mL | nih.gov |
Mechanistic Studies of Antibacterial Action
The proposed mechanisms of antibacterial action for phenolic thiazole derivatives are multifaceted. Phenolic compounds can induce antibacterial effects by disrupting the bacterial cell membrane, leading to the leakage of intracellular components. mdpi.com The lipophilic nature of the thiazole ring can facilitate the compound's passage through the bacterial cell wall.
For some thiazole derivatives, the mechanism of action is thought to involve the inhibition of essential bacterial enzymes. researchgate.net For example, some sulfonamide-bearing thiazole derivatives have been suggested to act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. nanobioletters.com Inhibition of this pathway ultimately halts bacterial growth. Other mechanisms for thiazole derivatives can include interference with cell wall synthesis and disruption of protein function. researchgate.net
Antifungal Efficacy Against Pathogenic Fungi
Structurally related compounds to this compound have demonstrated significant antifungal properties. A notable example is (4-phenyl-1,3-thiazol-2-yl)hydrazine, which has shown high-efficiency, broad-spectrum antifungal activity against pathogenic fungi, including various species of Candida, Aspergillus, Cryptococcus, and dermatophytes. nih.gov The minimum inhibitory concentration (MIC) for this hydrazine (B178648) derivative was found to be in the range of 0.0625-4 μg/mL against pathogenic fungi. nih.gov
Another study on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives also reported their potent antifungal effects against three Candida species. researchgate.net The antifungal activity of thiazole derivatives is often compared to standard drugs like fluconazole (B54011) and ketoconazole. nanobioletters.com
| Compound Derivative | Fungal Strain | MIC | Reference |
|---|---|---|---|
| (4-phenyl-1,3-thiazol-2-yl)hydrazine | Pathogenic Fungi (various) | 0.0625-4 µg/mL | nih.gov |
| 2-(4-hydroxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazolidin-4-one | C. albicans | 18.44±0.10 µg/mL | nanobioletters.com |
Elucidation of Antifungal Mechanism
A primary mechanism for the antifungal action of many azole compounds, including those with a thiazole ring, is the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.net This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.
By inhibiting lanosterol 14α-demethylase, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane. wesleyan.edu This disruption ultimately results in the cessation of fungal growth and cell death. The nitrogen atom in the thiazole ring is believed to play a crucial role by coordinating with the heme iron atom in the active site of the enzyme. nih.gov
Another elucidated antifungal mechanism for a related compound, (4-phenyl-1,3-thiazol-2-yl)hydrazine, involves the induction of oxidative stress. nih.gov This compound was found to increase the levels of reactive oxygen species (ROS) in Candida albicans, leading to significant DNA damage and subsequent cell death. nih.gov
Anticancer Potential and Mechanistic Insights
The anticancer properties of thiazole-containing compounds have been an active area of research. While specific data on this compound is not available, studies on related structures provide a basis for discussing its potential in this area.
In Vitro Cytotoxicity Screening on Human Cancer Cell Lines
Numerous studies have reported the cytotoxic effects of phenolic compounds and thiazole derivatives against various human cancer cell lines, including the MCF-7 breast cancer cell line. nih.govnih.gov For instance, various phenolic compounds have been shown to inhibit the proliferation of MCF-7 cells. nih.gov
While no direct studies on the cytotoxicity of this compound against MCF-7 or Dalton's Lymphoma Ascites (DLA) cells were identified, the general anticancer potential of the thiazole scaffold is well-documented. For example, some imidazothiazole derivatives have demonstrated potent cytotoxic activity against MCF-7 cells. researchgate.net The DLA cell line is another model used to assess the in vitro and in vivo antitumor activity of various compounds, though specific data for the target compound is lacking. nih.govsemanticscholar.orgresearchgate.net
| Compound/Derivative | Cell Line | IC50/Activity | Reference |
|---|---|---|---|
| Caffeic Acid | MCF-7 | 159 µg/ml | nih.gov |
| Gallic Acid | MCF-7 | 18 µg/ml | nih.gov |
| Doxorubicin (Positive Control) | MCF-7 | ~6.9 µg/mL | nih.gov |
Identification of Molecular Targets and Signaling Pathways (e.g., Enzyme Inhibition, Protein Kinase Inhibition, Tubulin Polymerization Inhibition)
The biological activities of phenylthiazole derivatives are often traced back to their interaction with specific molecular targets. Research into this class of compounds has revealed several mechanisms of action, including the inhibition of crucial enzymes and proteins.
One key area of investigation is enzyme inhibition . For instance, derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone have been identified as selective and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov The presence of the hydrazothiazole nucleus with a meta-substituted nitro-phenyl group at the C4 position of the thiazole was found to be a significant feature for this inhibitory activity. nih.gov In the context of cancer therapeutics, 4-phenoxy-phenyl isoxazoles, which share structural similarities, have been explored as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, which is often upregulated in malignant cells. semanticscholar.org
Protein kinase inhibition is another mechanism attributed to this scaffold. Phenylthiazolyl-7-azaindole derivatives have shown a high affinity for Cyclin-Dependent Kinase 1 (CDK1), with some compounds exhibiting IC₅₀ values in the sub-micromolar range (0.41 and 0.85 μM). nih.gov CDK1 is a critical regulator of the cell cycle, and its inhibition is a validated strategy in anticancer drug development. nih.gov
Furthermore, tubulin polymerization inhibition has been identified as a potential mechanism for the anthelmintic activity of some thiazole derivatives. Molecular docking studies have suggested that these compounds can interact with β-tubulin, disrupting the microtubule dynamics essential for parasite survival. niscpr.res.in
Anti-inflammatory Activity and Associated Biological Pathways
Thiazole-containing compounds have demonstrated significant anti-inflammatory potential. tsijournals.comnih.gov While direct studies on this compound are limited, research on structurally related triazole and piperidinol derivatives provides insight into the likely biological pathways involved. For example, the anti-inflammatory effects of 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been linked to the repression of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. nih.govmdpi.com This compound was shown to reduce the production of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com Similarly, another compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride, exhibited potent anti-inflammatory effects in both acute and chronic inflammation models, comparable to the standard drug indomethacin. nih.gov These findings suggest that phenyl-substituted heterocyclic compounds can modulate key inflammatory cascades.
Antitubercular Activity and Target Validation
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents, with thiazole derivatives showing considerable promise. nih.gov
A variety of thiazole-based compounds have been synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. One study on N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives, tested using the BACTEC 460 Radiometric System, found that N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea showed an inhibition of 67% at a concentration of 6.25 µg/mL. researchgate.net Another series of 2-phenylamino-5-(substituted-phenyl)-1,3,4-thiadiazoles also demonstrated activity, with the 4-fluorophenyl derivative showing 69% inhibition at the same concentration. cbijournal.com Research on 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives identified a compound, 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one, as the most active, with a Minimum Inhibitory Concentration (MIC) of 1.6 μg/mL against M. tuberculosis H37Rv. ijpsr.com
| Compound Series | Most Active Derivative | Activity Metric | Concentration | Reference |
|---|---|---|---|---|
| N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas | N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea | 67% Inhibition | 6.25 µg/mL | researchgate.net |
| 2-Phenylamino-5-(substituted-phenyl)-1,3,4-thiadiazoles | 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 69% Inhibition | 6.25 µg/mL | cbijournal.com |
| 2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-ones | 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | MIC: 1.6 µg/mL | N/A | ijpsr.com |
To elucidate the antitubercular mechanism of these compounds, researchers have investigated their interactions with essential bacterial enzymes. Molecular docking studies on 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives suggested that these molecules fit well into the active site of Shikimate kinase, a crucial enzyme in the shikimate pathway of M. tuberculosis, which is absent in mammals, making it an attractive drug target. ijpsr.com This suggests that the inhibition of Shikimate kinase could be a potential mechanism of action for their antitubercular effects. ijpsr.com
Antiviral Activity Investigations (e.g., HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors, Herpes Simplex Virus)
The thiazole scaffold is also present in compounds investigated for antiviral properties. nih.govmdpi.com Phenolic compounds, in general, are known to exhibit activity against a wide range of viruses. nih.govfrontiersin.org Studies on aminothiazole derivatives have revealed significant antiviral activity against the influenza A virus, with some compounds showing efficacy comparable to the standard drugs oseltamivir (B103847) and amantadine. mdpi.com Furthermore, certain substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives have demonstrated considerable activity against a panel of viruses, including Herpes simplex virus-1 (HSV-1), Herpes simplex virus-2 (HSV-2), and Human Coronavirus (229E). nih.gov Some derivatives also showed low-level activity against HIV-1 and HIV-2. nih.gov The mechanism for some phenolic compounds has been linked to the inhibition of viral enzymes like integrase, which is essential for viral replication. frontiersin.org
Other Investigated Biological Modulations (e.g., Analgesic, Antihypertensive, Antidiabetic, Anthelmintic, Diuretic)
The versatility of the thiazole and related heterocyclic structures has led to their evaluation for a variety of other biological activities.
Analgesic Activity: Derivatives of 1,3,4-thiadiazole (B1197879) have been shown to possess good analgesic action in acetic acid-induced writhing tests in mice. nih.gov Similarly, certain N-substituted 4-oxo-4-phenylbut-2-enamides containing a thienylamino moiety have demonstrated analgesic activity at levels comparable to or exceeding reference drugs. researchgate.net
Antihypertensive Activity: Phenolic acids have been studied for their potential to lower blood pressure. nih.gov Their mechanisms include the inhibition of angiotensin-converting enzyme (ACE) and the enhancement of nitric oxide (NO) production in endothelial cells, which helps to decrease endothelial dysfunction. nih.gov
Antidiabetic Activity: Polyphenolic compounds are recognized for their antidiabetic effects, which may be exerted through the inhibition of human amylin aggregation, modulation of oxidative stress, and other pathways that protect β-cells or improve insulin (B600854) sensitivity. nih.govnih.gov Synthesized pyrazole (B372694) derivatives have also shown prominent antidiabetic activity in streptozotocin-induced models. researchgate.net
Anthelmintic Activity: Thiazole derivatives have been synthesized and evaluated for their activity against helminths. tsijournals.comniscpr.res.in In studies using the earthworm Pheretima posthuma, several synthesized thiazoles showed significant anthelmintic effects when compared to the standard drug Mebendazole. niscpr.res.in Molecular docking simulations indicated that this activity could be due to the inhibition of the β-tubulin protein. niscpr.res.in
| Activity | Compound Class/Derivative | Key Findings/Mechanism | Reference |
|---|---|---|---|
| Analgesic | 1,3,4-Thiadiazole derivatives | Effective in acetic acid writhing test. | nih.gov |
| Antihypertensive | Phenolic acids | ACE inhibition and enhancement of NO production. | nih.gov |
| Antidiabetic | Polyphenolic compounds | Inhibition of amylin aggregation, β-cell protection. | nih.gov |
| Anthelmintic | Thiazole derivatives | Potent activity against Pheretima posthuma, possibly via β-tubulin inhibition. | niscpr.res.in |
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
The this compound scaffold has been the subject of numerous structure-activity relationship (SAR) studies aimed at optimizing its biological activities. These investigations have systematically explored how chemical modifications to different parts of the molecule—namely the phenolic ring, the phenyl ring at position 4 of the thiazole, and the thiazole core itself—influence its potency and efficacy across various biological targets.
Antioxidant and Antiradical Activity
The antioxidant potential of phenolic thiazoles is significantly influenced by the nature and position of substituents. Studies on a series of phenolic thiazoles have revealed key structural features that govern their radical scavenging capabilities.
A significant observation is the impact of the substituent at position 4 of the thiazole ring. Replacing a methyl group with a phenyl group at this position can influence the distribution of the highest occupied molecular orbital (HOMO). In 4-methyl-thiazole derivatives, the HOMO is typically located over the hydrazinyl-thiazole fragment, whereas in 4-phenyl-thiazole derivatives, it extends over the thiazolyl-4-phenyl fragment, potentially affecting the molecule's electron-donating capacity. nih.gov
Further modifications on the phenyl ring at position 4 have provided deeper insights. The introduction of additional phenolic groups on this phenyl ring generally enhances antioxidant activity.
The following table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of some phenolic thiazole derivatives, highlighting the importance of the substitution pattern. nih.gov
| Compound | Substituent at thiazole C4 | R1 | R2 | IC50 (µM) |
| 5a | Methyl | H | H | 1.88 ± 0.04 |
| 5b | Methyl | CH3 | H | 2.12 ± 0.05 |
| 7a | Phenyl | H | H | 1.55 ± 0.03 |
| 7b | Phenyl | CH3 | H | 1.95 ± 0.04 |
| 8a | 4-hydroxyphenyl | H | H | 1.25 ± 0.02 |
| 8b | 4-hydroxyphenyl | CH3 | H | 1.48 ± 0.03 |
Data sourced from nih.gov
The data indicates that compounds with a phenyl or a 4-hydroxyphenyl group at the C4 position of the thiazole (7a, 8a) exhibit stronger radical scavenging activity compared to those with a methyl group (5a). nih.gov The presence of a second phenolic hydroxyl group on the C4-phenyl ring, as in compound 8a , further boosts the antioxidant capacity. nih.gov
Enzyme Inhibition
The 4-phenylthiazole scaffold has been identified as a crucial pharmacophore for the inhibition of several enzymes, including soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and acetylcholinesterase (AChE).
Dual sEH/FAAH Inhibition:
A comprehensive SAR study on 4-phenylthiazole analogs as dual inhibitors of sEH and FAAH revealed that electronic and steric factors on the 4-phenyl ring play a critical role. The study explored various substitutions on this ring system. nih.gov
Key findings from this research include:
Electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety are generally well-tolerated by both sEH and FAAH, whether placed at the ortho, meta, or para positions. nih.gov
The following table presents the inhibitory activities (IC50) of selected 4-phenylthiazole derivatives against human sEH and FAAH.
| Compound | R | hsEH IC50 (nM) | hFAAH IC50 (nM) |
| 4a | H | 25 ± 2 | 22 ± 1 |
| 4p | 4-OCH3 | 6.0 ± 0.5 | 16 ± 1 |
| 4s | 2-F | 2.5 ± 0.2 | 9.8 ± 0.8 |
| 6o | 3-OCH3 | 4.5 ± 0.4 | 12 ± 1 |
Data sourced from nih.govresearchgate.net
These results underscore that substitutions on the 4-phenyl ring can significantly modulate the inhibitory potency against both enzymes. For instance, the introduction of a fluorine atom at the ortho position (compound 4s ) or a methoxy (B1213986) group at the para or meta positions (compounds 4p and 6o ) leads to enhanced activity. nih.govresearchgate.net
Acetylcholinesterase (AChE) Inhibition:
In the context of Alzheimer's disease treatment, thiazole-based derivatives have been investigated as potential AChE inhibitors. SAR studies have shown that the nature of the substituent on the 4-aryl ring of the thiazole is a key determinant of inhibitory activity. nih.govacs.org
For a series of 2-substituted imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones, it was found that benzyl (B1604629) analogues were superior to their ethyl counterparts in AChE inhibition. nih.gov Furthermore, the activity was influenced by the substitution pattern on the 4-aryl ring.
The table below shows the AChE inhibitory activities of some thiazole derivatives.
| Compound | 4-Aryl Substituent | R | AChE IC50 (nM) |
| 10 | 4-Tolyl | 4-Chlorobenzylidene | 103.24 |
| 13 | 4-Methoxyphenyl (B3050149) | 4-Chlorobenzylidene | 125.89 |
| 16 | 4-Tolyl | 3,4-Dimethoxybenzylidene | 108.94 |
| 17 | 4-Methoxyphenyl | 3,4-Dimethoxybenzylidene | 133.35 |
Data sourced from nih.govacs.org
The data suggests that a 4-tolyl substituent on the thiazole ring (compounds 10 and 16 ) is slightly more favorable for AChE inhibitory activity than a 4-methoxyphenyl group (compounds 13 and 17 ). nih.govacs.org
Computational and Theoretical Investigations in Chemical Biology and Drug Design
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For derivatives of 4-(4-phenyl-1,3-thiazol-2-yl)phenol, DFT calculations, often using the B3LYP functional with a 6-311++G** basis set, are employed to determine optimized molecular geometries. nih.govfigshare.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are often in close agreement with experimental data from X-ray crystallography. figshare.com
Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govekb.eg The HOMO energy is an indicator of the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO (Egap) is a crucial parameter for assessing the molecule's chemical reactivity and stability. nih.govnih.gov A smaller energy gap generally suggests higher reactivity. researchgate.net For instance, studies on related phenolic thiazole (B1198619) compounds have shown that derivatives with HOMO energies closer to zero exhibit better radical scavenging activities. nih.gov
Furthermore, DFT is used to calculate other important properties such as dipole moment, polarizability, and first static hyperpolarizability, which help in understanding the molecule's behavior in electric fields and its non-linear optical properties. nih.gov The molecular electrostatic potential (MEP) surface map, another output of DFT calculations, visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis is also performed to study the stability arising from charge delocalization within the molecule. nih.gov
| Parameter | Significance | Typical Computational Method | Reference |
|---|---|---|---|
| Optimized Molecular Geometry | Provides insights into bond lengths, bond angles, and overall 3D structure. | DFT/B3LYP/6-311++G | nih.govfigshare.com |
| HOMO Energy (E_HOMO) | Indicates the electron-donating ability of the molecule. | DFT/B3LYP/6-311G | nih.govekb.eg |
| LUMO Energy (E_LUMO) | Reflects the electron-accepting ability of the molecule. | DFT/B3LYP/6-311G** | nih.govekb.eg |
| Energy Gap (E_gap) | Correlates with chemical reactivity and stability. | Calculated from E_HOMO and E_LUMO | nih.govnih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | DFT | nih.gov |
Molecular Docking Studies for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netsemanticscholar.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies have been performed against various protein targets, including estrogen receptor-α (ER-α), cyclooxygenase (COX) enzymes, and tubulin. ekb.egresearchgate.netnih.govnih.gov
The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score in kcal/mol. researchgate.netnih.gov A lower docking score generally indicates a more favorable binding interaction. For example, some 4-phenylthiazol-2-amine derivatives have shown better docking scores against ER-α than the standard drug tamoxifen, suggesting their potential as anti-breast cancer agents. researchgate.netnih.gov Similarly, docking studies of thiazole derivatives with tubulin have identified compounds that exhibit excellent binding modes, suggesting their potential as tubulin polymerization inhibitors. nih.govresearchgate.net
These studies also reveal the specific interactions between the ligand and the amino acid residues in the protein's active site, such as hydrogen bonds and hydrophobic interactions. researchgate.net This information is vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process.
In QSAR studies, various molecular descriptors are calculated for a set of molecules with known biological activities. nih.gov These descriptors can be physicochemical properties (e.g., logP, molar refractivity) or derived from the molecular structure (e.g., topological indices, quantum chemical parameters). nih.govnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. wikipedia.orgnih.gov
For phenolic compounds, QSAR models have been developed to predict their antioxidant activities. nih.gov These models often use parameters like the heat of formation, HOMO and LUMO energies, and the number of hydroxyl groups as descriptors. nih.gov The predictive power of a QSAR model is assessed by its statistical parameters, such as the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). nih.gov A robust and predictive QSAR model can be a valuable tool for designing new thiazole derivatives with enhanced biological activities. nih.govresearchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. idaampublications.in
For derivatives of this compound, various ADME parameters are calculated using computational models. These parameters include predictions for human oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Studies on related thiazole derivatives have shown that many of these compounds fall within acceptable limits for human oral absorption. researchgate.netnih.gov Software like SwissADME and AdmetSAR are commonly used to perform these predictions. idaampublications.in By identifying potential ADME liabilities early on, researchers can prioritize compounds with a higher likelihood of success in later stages of development.
| ADME Property | Significance | Reference |
|---|---|---|
| Human Oral Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. | researchgate.netnih.gov |
| Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of a compound crossing into the central nervous system. | idaampublications.in |
| Cytochrome P450 (CYP) Inhibition | Assesses the potential for drug-drug interactions. | |
| Plasma Protein Binding | Affects the distribution and availability of the free drug. | mdpi.com |
Protein Binding Studies via Spectroscopy and Computational Methods (e.g., Interaction with Bovine Serum Albumin)
Understanding the interaction of a potential drug molecule with plasma proteins, such as serum albumin, is crucial as it affects the drug's distribution, metabolism, and efficacy. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin. nih.govnih.govplos.org
Experimental techniques like fluorescence and absorption spectroscopy are employed to study these interactions. nih.govnih.govnih.gov For instance, a decrease in the fluorescence intensity of BSA upon the addition of a compound can indicate a binding interaction and a quenching mechanism. nih.govnih.govplos.org These spectroscopic methods can also provide information about the binding constant and the number of binding sites. mdpi.com
Computational methods, particularly molecular docking, complement these experimental studies by providing a detailed view of the binding at the molecular level. nih.govnih.govplos.org Docking studies can predict the binding score and identify the specific amino acid residues within the protein that interact with the compound. nih.govnih.govthieme-connect.de This combined experimental and computational approach provides a comprehensive understanding of the ligand-protein interaction.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. For flexible molecules like this compound, this is particularly important.
Computational methods are used to explore the conformational space of the molecule by systematically rotating the rotatable bonds. nih.gov The energy of each conformation is calculated, and a potential energy surface is generated. This allows for the identification of the lowest-energy (most stable) conformation. nih.gov
Energy landscape mapping provides a more comprehensive view of the accessible conformations of a protein or a ligand-protein complex. nih.gov By generating a large number of conformations and plotting their energies, researchers can identify not only the lowest-energy state but also other low-energy alternative states that the molecule might populate. nih.gov This information can be crucial for understanding the dynamic nature of molecular recognition and biological function. nih.gov
Advanced Applications in Chemical and Material Sciences
Utilization as a Versatile Building Block for Complex Organic Synthesis
The structure of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol makes it an excellent starting material, or building block, for the creation of more complex molecules. The thiazole (B1198619) ring, with its inherent chemical reactivity, and the phenolic hydroxyl group offer multiple sites for chemical modification. eurjchem.comresearchgate.net This allows for the synthesis of a diverse array of derivatives with potential applications in various fields, particularly in medicinal chemistry.
Researchers have utilized compounds with the 4-phenylthiazole (B157171) core to synthesize novel molecules with significant biological activity. For instance, derivatives of 4-phenylthiazol-2-amine have been synthesized and investigated for their potential as anti-cancer agents. rjsocmed.com The thiazole scaffold is recognized for its ability to interact with biological targets, and by modifying the core structure of this compound, chemists can design and create new therapeutic candidates.
The synthesis of complex heterocyclic hybrids is another area where this compound shows promise. Thiazole derivatives are key components in the synthesis of molecules with potential antifungal and antibacterial properties. nih.govnih.gov The general synthetic strategy often involves the reaction of a phenacyl bromide with a thioamide, a classic method known as the Hantzsch thiazole synthesis, to form the core thiazole ring system. The resulting structure can then be further functionalized to produce a library of compounds for biological screening. For example, novel di-, tri-, and tetrathiazole moieties have been synthesized from thiazole-based starting materials, demonstrating significant antimicrobial activity. ekb.eg
The versatility of the 4-phenyl-1,3-thiazole moiety is further highlighted by its incorporation into larger, more complex molecular architectures, such as spiro[indoline-oxirane] derivatives, which have been investigated for their anticancer effects. bohrium.com
Potential in the Development of Novel Dyes and Pigments
The chromophoric nature of the this compound structure, characterized by its extended system of conjugated double bonds, suggests its potential use in the development of new dyes and pigments. Azo dyes, which contain one or more azo (–N=N–) groups, are a major class of synthetic colorants, and their synthesis often involves the coupling of a diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542). jbiochemtech.com
The phenolic group in this compound makes it an ideal coupling component in the synthesis of novel azo dyes. The general procedure involves the diazotization of an aromatic amine, followed by reaction with the phenol derivative under alkaline conditions to yield the brightly colored azo compound. jbiochemtech.comresearchgate.net By varying the aromatic amine used for diazotization, a wide range of colors and properties can be achieved.
Thiazole and its related heterocyclic cousin, thiadiazole, have been successfully incorporated into azo dye structures. nih.gov These dyes have shown interesting spectroscopic properties and have been investigated for applications such as in dye-sensitized solar cells. ekb.eg The presence of the thiazole ring can enhance the tinctorial strength and fastness properties of the resulting dyes. The synthesis of azo dyes from various aminothiazole derivatives has been reported, leading to compounds with a range of colors from yellow to red. jbiochemtech.comresearchgate.net
| Dye Class | Synthetic Precursor | Key Functional Group | Potential Application |
| Azo Dyes | Aromatic Amines, Phenols | Azo group (–N=N–) | Textiles, Solar Cells |
| Thiazole-based Dyes | Aminothiazoles | Thiazole ring | High-performance pigments |
Exploration in Materials Science for Specific Electronic or Optical Properties
The delocalized π-electron system of this compound is a key feature that makes it a candidate for investigation in materials science, particularly for applications requiring specific electronic or optical properties. Organic materials with extended conjugation are known to exhibit interesting photophysical behaviors, including fluorescence and nonlinear optical (NLO) activity.
Research on related heterocyclic systems has demonstrated the potential of thiazole-containing molecules in this area. For example, thiazole-based organoboron complexes have been synthesized and shown to exhibit intense fluorescence in solution. acs.org These materials could be developed for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. Similarly, benzothiazole-substituted BODIPY dyes have been synthesized, exhibiting absorption and emission in the red and near-infrared regions, which are desirable for bio-imaging applications. mdpi.com
Furthermore, studies on imidazole (B134444) derivatives with similar structural features to this compound have shown significant NLO properties. semanticscholar.org The NLO response arises from the ease with which the electron cloud can be polarized by an external electric field, a property enhanced by the presence of donor and acceptor groups across the conjugated system. The phenolic hydroxyl group (an electron donor) and the thiazole ring can act in concert to produce this effect. The investigation of thiazolo[5,4-d]thiazole (B1587360) derivatives has also revealed their potential for use in solid-state photonic and fluorescence-based optical devices. nih.gov
| Material Property | Key Structural Feature | Potential Application |
| Fluorescence | Extended π-conjugation, Organoboron complexes | OLEDs, Fluorescent probes |
| Nonlinear Optics (NLO) | Donor-acceptor system, π-conjugation | Optical switching, Frequency conversion |
Application as Corrosion Inhibitors for Metallic Surfaces
The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common and effective mitigation strategy. Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazole derivatives, have been shown to be excellent corrosion inhibitors, particularly for steel in acidic environments. eurjchem.comscispace.com
The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. scispace.commdpi.com The adsorption process is facilitated by the presence of heteroatoms (N and S) with lone pairs of electrons, as well as the π-electrons of the aromatic rings. These electrons can interact with the vacant d-orbitals of the metal atoms, leading to strong adsorption.
Numerous studies have demonstrated the efficacy of thiazole and thiadiazole derivatives as corrosion inhibitors for carbon steel, mild steel, and other alloys. eurjchem.comresearchgate.netbohrium.comresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor and is influenced by the molecular structure of the compound. The presence of the phenyl and phenol groups in this compound would likely enhance its adsorption onto the metal surface due to the increased electron density and surface area. The mechanism of inhibition is often described by adsorption isotherms, such as the Langmuir isotherm, which characterizes the equilibrium between the inhibitor in solution and on the metal surface. scispace.com
| Metal | Corrosive Medium | Inhibitor Type | Mechanism of Action |
| Carbon Steel | Acidic (e.g., HCl, H₂SO₄) | Thiazole derivatives | Adsorption via N, S heteroatoms and π-electrons |
| Mild Steel | Acidic | Thiadiazole derivatives | Formation of a protective film on the metal surface |
Role as Ligands in Coordination and Organometallic Chemistry
The nitrogen and sulfur atoms within the thiazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the compound and its derivatives to act as ligands in the formation of coordination and organometallic complexes.
The coordination chemistry of thiazole-containing ligands is a rich field of study. The nitrogen atom of the thiazole ring is a common coordination site. For example, a mercury(II) iodide complex with a thiosemicarbazone ligand derived from 2-acetylthiazole (B1664039) has been synthesized and structurally characterized. nih.gov In this complex, the thiazole nitrogen, along with other donor atoms in the ligand, coordinates to the mercury center.
The phenolic hydroxyl group of this compound can also be deprotonated to form a phenolate, which can then coordinate to a metal ion. This, combined with the coordinating ability of the thiazole nitrogen, allows the molecule to act as a bidentate ligand, forming stable chelate rings with metal centers. The resulting metal complexes can exhibit interesting catalytic, magnetic, or optical properties. The pyridine (B92270) core, which shares structural similarities with the thiazole ring system, is well-known for its significant role in coordination chemistry. researchgate.net
| Ligand Type | Coordination Sites | Metal Ion Examples | Potential Properties of Complexes |
| Bidentate | Thiazole Nitrogen, Phenolic Oxygen | Transition metals (e.g., Cu, Zn, Hg) | Catalysis, Luminescence |
| Monodentate | Thiazole Nitrogen | Various metal ions | Modified electronic/optical properties |
Conclusion and Future Research Directions
Synthesis and Biological Potential of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol
The synthesis of this compound and its analogs can be achieved through established methods of thiazole (B1198619) ring construction, most notably the Hantzsch thiazole synthesis. nih.govresearchgate.net This method typically involves the condensation of an α-haloketone with a thioamide. nih.gov In the context of this compound, this would likely involve the reaction of a phenacyl halide with a suitable thiourea (B124793) derivative. Variations of this synthesis allow for the introduction of diverse substituents on both the phenyl and thiazole rings, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.govjocpr.com
The biological potential of thiazole derivatives is vast and well-documented, spanning a wide range of therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. nih.govglobalresearchonline.netkuey.netnih.govbiointerfaceresearch.com The presence of the phenolic hydroxyl group and the phenyl-thiazole moiety in this compound suggests potential for various biological activities. For instance, phenolic compounds are known for their antioxidant properties, while the phenyl-thiazole core is a common feature in molecules targeting various enzymes and receptors. researchgate.net Studies on similar structures, such as 4-phenylthiazol-2-amine derivatives, have shown potential as anti-breast cancer agents by targeting estrogen receptors. rjsocmed.com Furthermore, other substituted phenol (B47542) derivatives have demonstrated inhibitory activity against enzymes like acetyl-CoA carboxylase, which is implicated in cancer and metabolic diseases. nih.gov
Emerging Challenges and Unexplored Opportunities in Thiazole Chemistry
Despite significant progress, challenges in thiazole chemistry remain. One key challenge lies in achieving chemo- and stereoselective syntheses, particularly for complex, multifunctionalized thiazole derivatives. nih.govacs.org The development of more efficient and environmentally benign synthetic methods is also an ongoing pursuit.
However, these challenges present numerous unexplored opportunities. The development of novel catalytic systems, for instance, using alkaline earth metals, has shown promise in the selective synthesis of substituted thiazoles. nih.govacs.org There is also a significant opportunity to explore the synthesis of hybrid molecules where the thiazole ring is combined with other pharmacologically active scaffolds to create compounds with enhanced or novel biological activities. nih.gov The unique electronic properties of the thiazole ring also make it a valuable component in the design of functional materials and sensors. mdpi.com
Future Trajectories for Research on this compound
Building on the current understanding of thiazole chemistry, future research on this compound can be directed towards several key areas:
Development of Advanced and Stereoselective Synthetic Methodologies
Future synthetic efforts should focus on the development of more sophisticated and stereoselective methods for the synthesis of this compound and its derivatives. This includes the use of chiral auxiliaries or catalysts to control the stereochemistry of substituents, which can be crucial for biological activity. nih.govresearchgate.net The exploration of one-pot synthesis protocols and flow chemistry techniques could also lead to more efficient and scalable production of these compounds. nih.gov
In-Depth Mechanistic Elucidation of Biological Activities
While initial screening can identify potential biological activities, a deeper understanding of the mechanism of action is crucial for drug development. Future research should employ a range of biochemical and cell-based assays to elucidate how this compound and its analogs exert their effects. This includes identifying specific molecular targets, such as enzymes or receptors, and understanding the downstream signaling pathways that are modulated. acs.orgnih.gov Molecular modeling and docking studies can provide valuable insights into the binding interactions between the compound and its biological target, guiding the design of more potent and selective derivatives. nih.govnih.gov
Integration of Multi-Omics Data with Computational Approaches for Target Identification
The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides a powerful platform for unbiased target identification. nih.gov By treating cells or organisms with this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify potential molecular targets and pathways affected by the compound. nih.gov Integrating this multi-omics data with advanced computational algorithms and network pharmacology can help to build comprehensive models of the compound's mechanism of action and predict its therapeutic potential and potential off-target effects. nih.govucl.ac.ukresearchgate.net
Innovation in Functional Materials and Supramolecular Assemblies
The unique structural and electronic properties of the thiazole ring make it an attractive building block for the creation of novel functional materials. mdpi.com Future research could explore the use of this compound in the development of materials with interesting optical, electronic, or sensing properties. The ability of thiazole derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them suitable for the construction of supramolecular assemblies. researchgate.netwikipedia.org These ordered structures can exhibit unique properties and have potential applications in areas such as drug delivery, catalysis, and molecular recognition. wikipedia.orgthieme-connect.de
Exploration of Novel Therapeutic Applications Beyond Current Scope
The foundational structure of this compound, combining a phenol ring with a phenyl-thiazole core, has established it as a versatile scaffold in medicinal chemistry. While its initial exploration may have centered on specific biological activities, ongoing research into its derivatives is rapidly unveiling a broader therapeutic potential. These investigations are pushing the boundaries beyond the compound's original scope, suggesting novel applications in neuroprotection, dermatological conditions, and cardiovascular disease. The structural flexibility of the phenyl-thiazole core allows for modifications that fine-tune its interaction with diverse biological targets, opening up new avenues for drug discovery.
One of the most significant emerging applications for derivatives of this scaffold is in the field of neuroprotection. Researchers have synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives as potent inhibitors of kynurenine (B1673888) 3-monooxygenase (KMO). nih.gov KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, and its inhibition is a promising strategy for treating neurodegenerative disorders. By inhibiting KMO, these compounds can increase the brain's concentration of kynurenic acid, a neuroprotective agent. nih.gov Studies have demonstrated that certain sulfonamide derivatives of the phenyl-thiazole core can achieve high-affinity inhibition of KMO and effectively block the enzyme's activity in the brain after oral administration in preclinical models. nih.gov This line of research suggests a future role for these compounds in managing neuronal injury and diseases where the kynurenine pathway is implicated.
Another novel therapeutic direction is in dermatology, specifically as anti-melanogenic agents for treating hyperpigmentation. By combining the structural features of known tyrosinase inhibitors, scientists have developed (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one derivatives that show potent tyrosinase inhibitory activity, in some cases far exceeding that of the standard agent, kojic acid. nih.gov Tyrosinase is the key enzyme responsible for melanin (B1238610) production, and its inhibition can reduce skin pigmentation. In vitro studies on B16F10 melanoma cells confirmed that these derivatives decrease intracellular melanin content, not only by directly inhibiting enzyme activity but also by down-regulating tyrosinase expression. nih.gov This dual mechanism, coupled with potent antioxidant properties, positions these thiazole-based compounds as promising candidates for development as novel skin-lightening and anti-melanogenic agents. nih.gov
Furthermore, the cardioprotective potential of this chemical family is an area of active investigation. Synthetic derivatives, specifically N-(4-aryl-thiazol-2-yl)-N¹-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromides, have been studied for their effects in the context of cardiac pathologies. researchgate.net Research has shown that certain derivatives can significantly reduce the contractive response of smooth muscles to hypoxia, demonstrating a more pronounced cardioprotective effect than some existing agents in preclinical models. researchgate.net These findings justify the further exploration of these thiazole derivatives as potential new drugs for the treatment of various heart diseases, particularly those involving ischemic injury.
The table below summarizes the key findings for these novel applications being explored for derivatives of the this compound scaffold.
Table 1: Emerging Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Investigated Derivative/Target | Proposed Mechanism of Action | Key Research Finding | Citation |
|---|---|---|---|---|
| Neuroprotection | N-(4-phenylthiazol-2-yl) benzenesulfonamides | Inhibition of Kynurenine 3-Monooxygenase (KMO) | Increases neuroprotective kynurenic acid levels in the brain. | nih.gov |
| Dermatology | (Z)-5-Benzylidene-2- phenylthiazol-4(5H)-one derivatives | Inhibition and downregulation of Tyrosinase expression | Potent inhibition of melanin synthesis in B16F10 cells. | nih.gov |
| Cardioprotection | N-(4-aryl-thiazol-2-yl)-N¹-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine | Attenuation of hypoxic smooth muscle contraction | Demonstrated significant cardioprotective properties in preclinical models of hypoxia. | researchgate.net |
These expanding research horizons underscore the immense potential of the this compound scaffold. The ability to generate diverse derivatives that interact with a wide array of biological targets ensures that its therapeutic utility will continue to grow, paving the way for innovative treatments in multiple fields of medicine.
Q & A
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Adjust solvent polarity (e.g., DMF for high solubility, THF for milder conditions).
- Catalyze with Pd/C or CuI for cross-coupling reactions .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | 65–75 | DMF, 80°C, 24 h | |
| Mannich Reaction | 70–85 | EtOH, reflux, 12 h |
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer :
Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks for the phenolic -OH (~10 ppm), thiazole protons (6.5–8.5 ppm), and aromatic carbons (110–150 ppm) .
- IR Spectroscopy : Confirm O-H stretch (~3200 cm⁻¹) and C=N/C-S bonds in the thiazole ring (1600–1500 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.07) .
Q. Crystallographic Methods :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., C-S bond: ~1.68 Å). Refine data with SHELXL (R-factor < 0.05) .
- ORTEP Diagrams : Visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonding between phenolic -OH and thiazole N) .
Advanced: How can computational methods predict the biological activity of this compound, and what docking studies are applicable?
Answer :
Steps for Computational Prediction :
Pharmacophore Modeling : Identify key motifs (e.g., thiazole as a hydrogen-bond acceptor, phenol as a donor) using Schrödinger Suite .
Molecular Docking : Use AutoDock Vina or GOLD to simulate binding to targets like sphingosine kinase (Ki ~0.5 µM). Validate poses with RMSD < 2.0 Å .
MD Simulations : Run 100-ns trajectories in AMBER to assess binding stability (e.g., ligand-protein interactions persist >80% simulation time).
Case Study : Docking with SK1/2 (sphingosine kinase) showed the thiazole ring interacts with Asp178 via hydrogen bonding, while the phenol group stabilizes the hydrophobic pocket .
Advanced: What strategies are employed to resolve contradictions in crystallographic data for thiazole-containing compounds?
Answer :
Common issues include twinning , poor resolution (>1.0 Å), or disorder. Solutions:
- Data Reprocessing : Use SIR97 or SHELXD to reindex reflections and apply TWIN/BASF commands for twinned crystals .
- Validation Tools : Check with PLATON for missed symmetry or Rigaku Oxford Diffraction software for absorption corrections .
- Complementary Techniques : Pair SC-XRD with PXRD to confirm phase purity or DFT -optimized geometries to validate bond parameters .
Advanced: How does the electronic structure of this compound influence its reactivity in substitution reactions?
Q. Answer :
- Thiazole Ring : Electron-withdrawing C=N and C-S groups direct electrophilic substitution to the 5-position.
- Phenol Group : Activates the para position for nucleophilic attack (e.g., nitration yields 4-nitro derivatives).
Q. DFT Calculations :
- HOMO (-6.2 eV) localizes on the thiazole, favoring electrophilic reactions.
- LUMO (-1.8 eV) on the phenyl ring, enabling charge-transfer complexes .
Q. Experimental Validation :
- Hammett Plot : σ⁺ values correlate with reaction rates for substituents (R² = 0.92) .
Basic: What are the key steps in purifying this compound, and how is purity assessed?
Answer :
Purification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
